

Application Note: Quantification of Lauroyl-CoA using a Validated LC-MS/MS Method

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Compound of Interest

Compound Name: Lauroyl CoA

Cat. No.: B1228299

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauroyl-CoA, a 12-carbon saturated fatty acyl-coenzyme A, is a key intermediate in fatty acid metabolism.^{[1][2]} It serves as a substrate for various metabolic pathways, including beta-oxidation for energy production and the synthesis of complex lipids.^{[3][4]} Accurate quantification of Lauroyl-CoA in biological matrices is crucial for understanding its role in metabolic regulation and the pathogenesis of diseases such as metabolic syndrome and cancer.^{[3][4][5]} This application note provides a detailed protocol for the sensitive and specific quantification of Lauroyl-CoA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The described method utilizes a robust sample preparation procedure involving protein precipitation and optional solid-phase extraction, followed by reversed-phase chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation

This protocol is designed for cultured cells or tissue homogenates.

Materials:

- Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) 5-Sulfosalicylic acid (SSA)
- Internal Standard (IS): Pentadecanoyl-CoA (C15:0-CoA) or an isotopically labeled Lauroyl-CoA (e.g., ¹³C-Lauroyl-CoA)
- Methanol
- Water (HPLC-grade)
- Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB) - Optional, for cleaner samples
- 25 mM Ammonium Acetate in Methanol - Optional, for SPE elution
- Centrifuge capable of 17,000 x g and 4°C
- Sonicator

Procedure:

- For cultured cells, aspirate the culture medium and add 1 mL of ice-cold 10% TCA to the cell plate.[6][7]
- Scrape the cells and transfer the mixture to a microcentrifuge tube.
- Spike the sample with the internal standard.
- Sonicate the sample for 10-15 seconds on ice.[6][7]
- Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[6][7]
- Optional (for increased cleanliness): Purify the supernatant using an SPE column.
 - Condition the SPE column with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant onto the column.
 - Wash with 1 mL of water to remove salts.
 - Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.[7]

- Evaporate the supernatant (or SPE eluate) to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 50-100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 μ m particle size)
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Mobile Phase A: 10 mM Ammonium Acetate in Water
- Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient to 95% B
 - 15-18 min: Hold at 95% B
 - 18-18.1 min: Return to 5% B
 - 18.1-25 min: Re-equilibrate at 5% B

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.2 kV[5]
- Source Temperature: 120°C[5]
- Desolvation Temperature: 500°C[5]
- Collision Gas: Argon
- Detection Mode: Multiple Reaction Monitoring (MRM)

All acyl-CoAs exhibit a characteristic neutral loss of a 507 Da fragment corresponding to the 3'-phosphoadenosine diphosphate moiety in positive ion mode.[5][8] Another common fragment ion observed is at m/z 428.[8][9]

Data Presentation

Table 1: MRM Transitions for Lauroyl-CoA and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Lauroyl-CoA (Quantifier)	950.4	443.4	100	35
Lauroyl-CoA (Qualifier)	950.4	428.0	100	45
Pentadecanoyl-CoA (IS)	992.5	485.5	100	35

Note: The precursor ion for Lauroyl-CoA is calculated based on its monoisotopic molecular weight of 949.28 g/mol .[1] The product ion is derived from the neutral loss of 507 Da. Collision energies should be optimized for the specific instrument used.

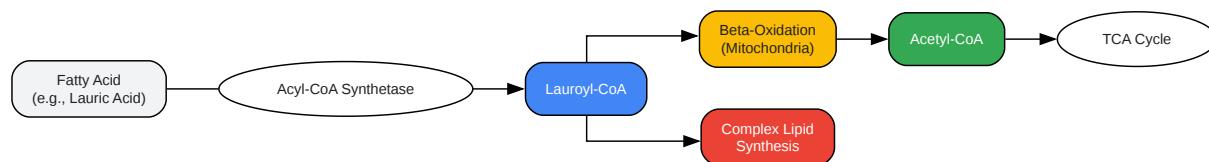
Table 2: Method Validation Summary (Representative Data)

Parameter	Lauroyl-CoA
Linear Range	1 - 1000 nM
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	1 nM
Accuracy at LLOQ	85-115%
Precision at LLOQ (%CV)	< 20%
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Recovery	80-110%

This table presents typical performance characteristics that should be achieved during method validation.

Mandatory Visualizations

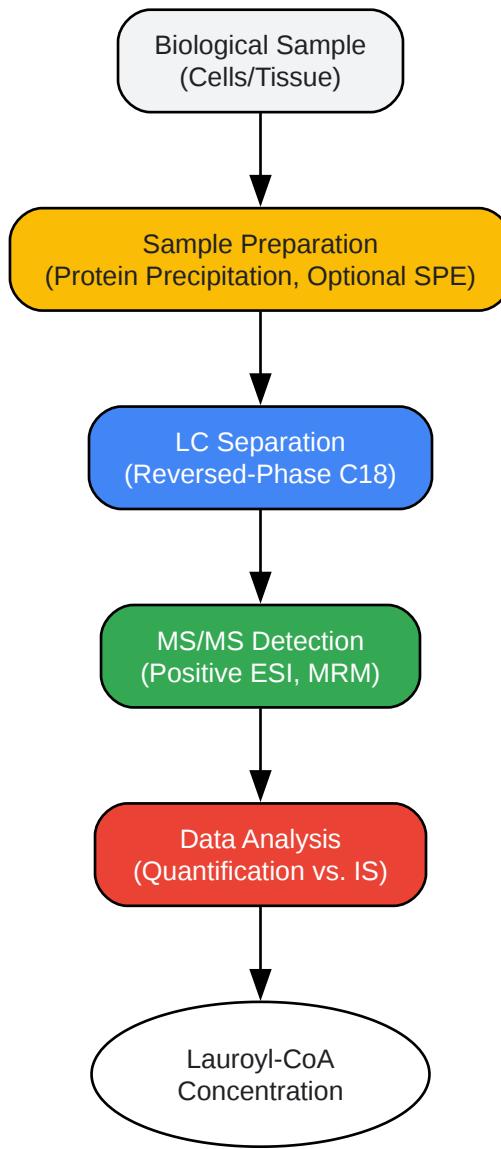
Diagram 1: Fatty Acid Beta-Oxidation Pathway



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Caption: Role of Lauroyl-CoA in fatty acid metabolism.

Diagram 2: Experimental Workflow for Lauroyl-CoA Quantification



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Caption: Workflow for LC-MS/MS quantification of Lauroyl-CoA.

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